3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one
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Overview
Description
“3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” is an organic compound that belongs to the class of isobenzofurans. These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a fused ring system with both aromatic and aliphatic characteristics, makes it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” typically involves multi-step organic reactions One common method might include the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
“3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one” might include other isobenzofuran derivatives with different substituents. Examples could be:
- 3-methyl-3-phenylisobenzofuran
- 3a,4,7,7a-tetrahydroisobenzofuran-1-one
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
3-methyl-3-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-8,12-13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWXTPZJOBOWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=CCC2C(=O)O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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